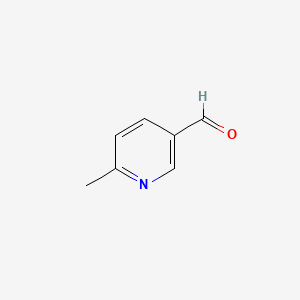
6-甲基烟醛
概述
描述
6-Methylnicotinaldehyde, also known as 6-methoxy-3-nicotinaldehyde, is a chemical compound with the molecular formula C7H7NO . It contains a total of 16 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 6-Methylnicotinaldehyde consists of 7 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The InChI code for 6-Methylnicotinaldehyde is 1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 .
科学研究应用
- Biochemistry
- Application : 6-Methylnicotinaldehyde has been used in the characterization of nicotinamidases . Nicotinamidases are enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid, a critical reaction in the NAD+ salvage pathway.
- Methods : The study involved the cloning of the nicotinamidase genes from various organisms, including Streptococcus pneumoniae and Borrelia burgdorferi . The genes were then inserted into vectors and expressed in E. coli. The resulting proteins were used in enzymatic assays to determine their kinetic parameters and inhibition by nicotinaldehydes .
- Results : The study found that nicotinamidases are inhibited by nicotinaldehydes, including 6-methylnicotinaldehyde . This suggests that these compounds could potentially be used to modulate the activity of nicotinamidases, which could have implications for the regulation of NAD+ metabolism.
- Pharmacology and Toxicology
- Application : 6-Methylnicotinaldehyde has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It has been used in the assessment of both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .
- Methods : Chemical, pharmacological, and toxicological assessments were conducted on 6-Methylnicotinaldehyde and compared to pharmaceutical grade (S)-nicotine . Samples of 6-Methylnicotinaldehyde analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .
- Results : The aerosol transfer efficiency of 6-Methylnicotinaldehyde was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 ± 2.9 % for freebase forms) . Archival pharmacological data indicates that 6-Methylnicotinaldehyde is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models . Regulatory in vitro toxicology testing (Neutral Red, Ames, and Micronucleus) demonstrated 6-Methylnicotinaldehyde salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .
-
Chemical Analysis
- Application : 6-Methylnicotinaldehyde has been used in chemical analysis due to its unique chemical structure and sensorial properties . It is often used as a reference compound in various chemical analyses .
- Methods : The chemical analysis of 6-Methylnicotinaldehyde involves the use of various techniques such as 1H NMR, chiral UPLC-UV, and GC-MS . These techniques help in confirming the sample as 6-Methylnicotinaldehyde, determining its purity, and understanding its chemical properties .
- Results : The chemical analysis confirmed that the sample was 6-Methylnicotinaldehyde, racemic, and approximately 98% pure .
-
Nanotechnology
- Application : While there’s no direct mention of 6-Methylnicotinaldehyde in nanotechnology, the field of nanomedicine is exploring the applications of various molecules at the nanoscale for diagnosis, treatment, and prevention of diseases . Given its unique properties, 6-Methylnicotinaldehyde could potentially be explored in this context.
- Methods : This would involve incorporating 6-Methylnicotinaldehyde into nanoscale structures or systems, and studying its interactions and effects at the nanoscale .
- Results : The outcomes of such studies would depend on the specific experiments conducted and are currently speculative .
-
Photocatalytic Technology
- Application : Again, while there’s no direct mention of 6-Methylnicotinaldehyde in photocatalytic technology, the field is showing great potential as a low-cost, environmentally-friendly, and sustainable technology . Given its unique properties, 6-Methylnicotinaldehyde could potentially be explored in this context.
- Methods : This would involve using 6-Methylnicotinaldehyde in photocatalytic reactions, and studying its effects and efficiencies .
- Results : The outcomes of such studies would depend on the specific experiments conducted and are currently speculative .
属性
IUPAC Name |
6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMEIWYPWVABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436527 | |
| Record name | 6-methylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylnicotinaldehyde | |
CAS RN |
53014-84-9 | |
| Record name | 6-methylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



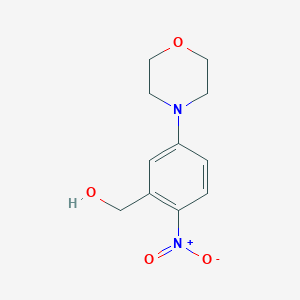

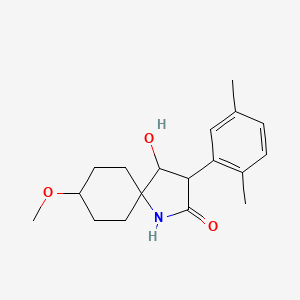
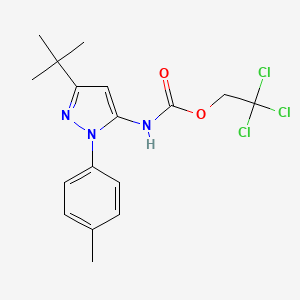
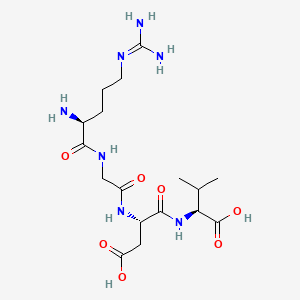
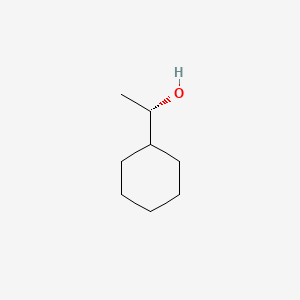
![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
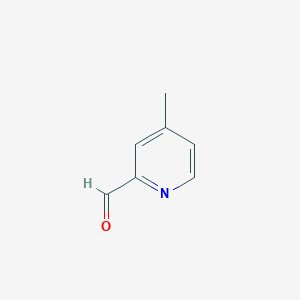

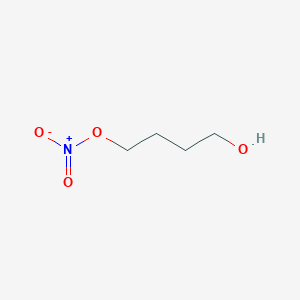
![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)

